Anomeric Configuration: Alpha vs. Beta Stereochemical Distinction at C-1
α-Capecitabine is the alpha-anomer, with the 5-fluorocytosine base oriented alpha (down) at the anomeric C-1 position of the ribofuranose ring, whereas the active pharmaceutical ingredient capecitabine is exclusively the beta-anomer (beta-oriented base) . The US patent for capecitabine synthesis explicitly states that 'capecitabine is a ribofuranose-based nucleoside, and has the stereochemical structure of a ribofuranose having a β-oriented 5-fluorocytosine moiety at C-1 position' [1]. This configurational difference results in distinct physicochemical properties and chromatographic behavior, making the two anomers non-interchangeable. The alpha-anomer is not the therapeutic species; its presence in capecitabine API is monitored as an impurity.
| Evidence Dimension | Anomeric configuration at C-1 of ribofuranose |
|---|---|
| Target Compound Data | Alpha (α) configuration; 5-fluorocytosine moiety oriented alpha (down) at C-1; CAS 2230479-30-6 |
| Comparator Or Baseline | Beta (β) configuration; 5-fluorocytosine moiety oriented beta (up) at C-1; CAS 154361-50-9 |
| Quantified Difference | Opposite stereochemistry at anomeric carbon; distinct CAS numbers |
| Conditions | Structural identity confirmed by NMR (¹H, ¹³C, DEPT), MS-MS, and FTIR [1] |
Why This Matters
Procurement of the correct anomer is essential: capecitabine (beta-anomer) cannot serve as an HPLC retention time marker for the alpha-anomer impurity peak; only authentic α-Capecitabine enables accurate peak identification and system suitability testing.
- [1] Hammi Holdings Co., Ltd. Methods for Preparing Capecitabine and Beta-Anomer-Rich Trialkyl Carbonate Compound Used Therein. US Patent Application Publication US 2010/0249395 A1, 2010. https://patents.justia.com/patent/20100249395 View Source
